

L-Idose-¹³C-1 versus other rare sugar isotopes

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Compound Focus: L-Idose-¹³C-1

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Profile of L-Idose-¹³C-1

The table below consolidates the available information on L-Idose-(¹³C)-1 from commercial and scientific sources [1] [2] [3].

Characteristic	Description of L-Idose-(¹³ C)-1
Classification	Carbon-13 isotopically labeled aldose (hexose monosaccharide) [2].
Molecular Formula	(C ₅ H ₁₂ ¹³ CO ₆) or (¹³ CC ₅ H ₁₂ O ₆) [1] [2] [3].
Molecular Weight	181.15 g/mol [1] [2].
IUPAC Name	(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(3-(¹³ C))hexanal [2].
Key Structural Feature	C-5 epimer of D-glucose [2].
Primary Stated Applications	Tracer in metabolic studies; internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [1] [2].
Synthetic Origin	Not naturally occurring; synthesized via chemical or enzymatic methods, often from glucose derivatives like 1,2:5,6-di-O-isopropylidene- α -D-glucofuranose [2].

Framework for Comparing Rare Sugar Isotopes

To objectively compare isotopic rare sugars for your research, you can evaluate them against the following criteria. While public head-to-head studies are scarce, this framework can guide your experimental design or literature review.

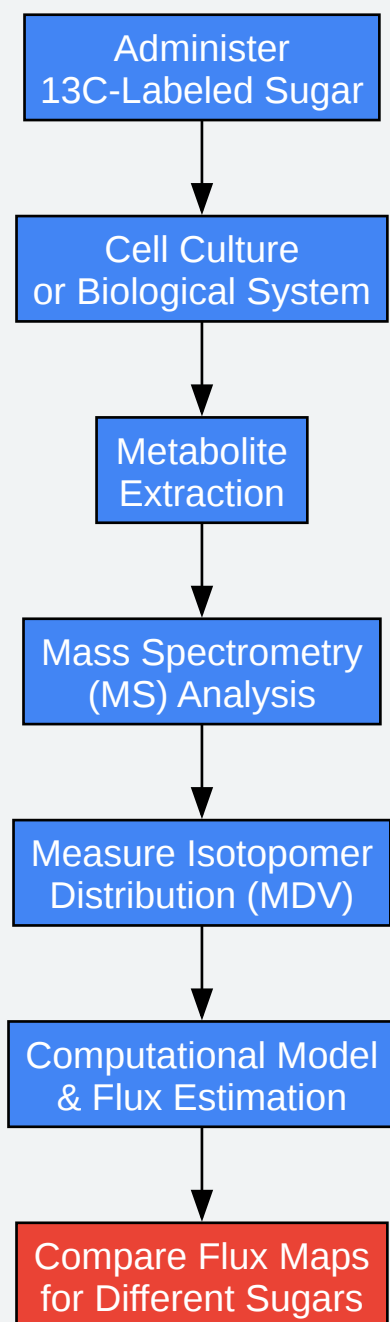
Comparison Dimension	Key Considerations for Evaluation
1. Tracer Performance • Position of Label: The specific carbon atom labeled (e.g., 1- ¹³ C)) determines its pathway and fate in metabolic networks [4] [5]. • Minimal Isotopic Interference: Does the label provide accurate tracking without disrupting the native biochemical reactions? 2. Metabolic Utility • Pathway Specificity: How effectively does the sugar enter and illuminate the target pathway (e.g., L-iduronic acid synthesis in glycosaminoglycans)? • Enzyme Kinetics: How do enzymes involved in the pathway of interest process the labeled rare sugar compared to its common counterpart? 3. Analytical Performance • Detection & Quantification: Suitability as an internal standard in LC-MS, GC-MS, or NMR; sensitivity and signal-to-noise ratio [1] [5]. • Chromatographic Resolution: Ability to separate and accurately quantify the labeled compound from other metabolites. 4. Synthetic Accessibility • Cost and Scalability: Complexity and cost of synthesis, availability, and purity [2] [6]. 5. Biological Relevance • Rare Sugar Properties: Combine the tracking power of the isotope with the unique biological functions of the rare sugar itself (e.g., anti-cancer, anti-diabetes effects) [7] [8].	

Suggested Experimental Approaches

To generate the comparative data you need, consider these established protocols that are adaptable for head-to-head testing.

- **¹³C Metabolic Flux Analysis (13C MFA)** [4] [9]: This is the primary method for using labeled sugars like L-Idose-¹³C-1 to quantify intracellular reaction rates.
- **Stable Isotope Tracing with Metabolomics** [5]: This workflow is excellent for tracking how a labeled sugar is incorporated into specific downstream products, such as nucleotide sugars and cell-membrane glycans.

13C Metabolic Flux Analysis (MFA) Workflow



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How to Proceed

Given the lack of direct comparisons, your most reliable path is:

- **Contact Suppliers:** Reach out to specialized chemical providers like MedChemExpress (MCE), Smolecule, and Omicron Biochemicals for technical dossiers or unpublished data [1] [2] [3].
- **Design Targeted Experiments:** Use the frameworks and methodologies above to conduct your own comparative studies based on your specific research objectives.

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